molecular formula C21H25N3O4S2 B12589193 N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide CAS No. 651307-44-7

N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide

Cat. No.: B12589193
CAS No.: 651307-44-7
M. Wt: 447.6 g/mol
InChI Key: IQJSBQDGJJSLCO-UHFFFAOYSA-N
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Description

N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide is a synthetic small molecule belonging to the class of isoquinoline sulfonamides . This compound is structurally characterized by an isoquinoline core substituted with a sulfonamide group, which is further functionalized with a 4-aminobutyl chain and a benzenesulfonylethyl moiety . This specific molecular architecture, featuring multiple nitrogen and sulfur atoms, is of significant interest in medicinal chemistry and biochemical research. Isoquinoline-5-sulfonamide derivatives are well-known in scientific literature for their potential as potent inhibitors of various protein kinases . Protein kinases are critical enzymes involved in signal transduction pathways that regulate cell growth, division, and survival; dysregulation of these kinases is a hallmark of many diseases, making their inhibitors valuable research tools . The presence of the benzenesulfonyl group in this compound may influence its binding affinity and selectivity towards specific kinase targets. Furthermore, structurally related sulfonamide compounds have been investigated for their roles in modulating other biological processes, including the accumulation of amyloid-beta peptides, which are associated with Alzheimer's disease pathology . This reagent is supplied for research applications only, providing scientists with a high-quality chemical tool for probing enzyme mechanisms, studying cellular signaling networks, and supporting drug discovery efforts. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

651307-44-7

Molecular Formula

C21H25N3O4S2

Molecular Weight

447.6 g/mol

IUPAC Name

N-(4-aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide

InChI

InChI=1S/C21H25N3O4S2/c22-12-4-5-14-24(15-16-29(25,26)19-8-2-1-3-9-19)30(27,28)21-10-6-7-18-17-23-13-11-20(18)21/h1-3,6-11,13,17H,4-5,12,14-16,22H2

InChI Key

IQJSBQDGJJSLCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCN(CCCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Isoquinoline Core: Starting with a suitable isoquinoline precursor, various functional groups are introduced through electrophilic substitution reactions.

    Introduction of Sulfonamide Group: The sulfonamide group can be introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Attachment of Aminobutyl and Benzenesulfonyl Ethyl Groups: These groups can be attached through nucleophilic substitution reactions, often requiring catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonamides to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the isoquinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, acids, bases, and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems, potentially as an enzyme inhibitor or receptor ligand.

    Medicine: Exploring its antimicrobial properties or other therapeutic potentials.

    Industry: Utilization in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide exerts its effects likely involves interactions with specific molecular targets. These could include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathways Involved: The specific pathways would depend on the biological context, potentially involving metabolic or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Implications

The table below compares key structural and functional attributes of N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide with related compounds:

Compound Substituents Target Kinase Key Features
H-9 (N-(2-aminoethyl)isoquinoline-5-sulfonamide) -NH₂CH₂CH₂- PKA, PKG Broad-spectrum kinase inhibitor; moderate selectivity for PKA .
H-89 (N-(2-(4-bromocinnamylamino)ethyl)isoquinoline-5-sulfonamide) -NHCH₂CH₂-(4-Br-cinnamyl) PKA Enhanced PKA selectivity (IC₅₀ = 48 nM); used as a PET radioligand precursor .
Compound 5 (N-(2-(4-Br-cinnamylamino)ethyl)-N-methyl-isoquinoline-5-sulfonamide) -N(CH₃)CH₂CH₂-(4-Br-cinnamyl) PKA Methylation at sulfonamidic nitrogen retains PKA potency; improved lipophilicity .
Target Compound -N(CH₂CH₂CH₂CH₂NH₂)CH₂CH₂-(Benzenesulfonyl) Hypothesized: PKA Benzenesulfonyl group may enhance metabolic stability; aminobutyl chain could improve solubility.

Functional Comparisons

  • Potency and Selectivity: H-89 exhibits high PKA selectivity (IC₅₀ = 48 nM) due to its 4-bromocinnamyl group, which sterically blocks off-target kinases . The target compound’s benzenesulfonyl group may similarly enhance selectivity by introducing bulkier aromatic interactions.
  • Synthetic Feasibility: H-89 derivatives like Compound 5 are synthesized via N-methylation using [¹¹C]CH₃I, achieving radiochemical yields of 32% .
  • Pharmacokinetics: H-89 derivatives such as [¹¹C]5 show moderate brain uptake in rats, with biodistribution peaking at 5–15 minutes post-injection . The target compound’s aminobutyl chain could enhance blood-brain barrier penetration, while the benzenesulfonyl group might reduce clearance rates.

Biological Activity

N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide is a compound of interest due to its potential therapeutic applications and biological activities. This article synthesizes existing research on its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an isoquinoline core with sulfonamide and amine functionalities. Its molecular formula is C18H22N2O4S2C_{18}H_{22}N_{2}O_{4}S_{2}, indicating the presence of both nitrogen and sulfur, which are crucial for its biological interactions.

Research indicates that sulfonamide compounds, including this specific isoquinoline derivative, may exhibit biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit certain enzymes, particularly those involved in folate synthesis in bacteria, which can lead to antibacterial effects.
  • Calcium Channel Modulation : Some studies suggest that related compounds may interact with calcium channels, affecting cardiovascular functions such as perfusion pressure and coronary resistance .

Antimicrobial Activity

Sulfonamides have historically been recognized for their antibacterial properties. A study on similar benzenesulfonamide derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds showed zones of inhibition comparable to established antibiotics like ciprofloxacin .

Cardiovascular Effects

The cardiovascular implications of this compound were explored in a perfusion pressure study using isolated rat hearts. The results indicated that the compound could decrease perfusion pressure in a time-dependent manner, suggesting a potential role in regulating blood pressure through calcium channel interactions .

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To assess the antibacterial effectiveness of various sulfonamide derivatives.
    • Method : In vitro testing against Staphylococcus aureus, E. coli, and other pathogens.
    • Results : The tested compounds exhibited significant antibacterial activity with MIC values indicating effectiveness comparable to standard treatments .
  • Cardiovascular Impact Assessment :
    • Objective : To evaluate the effects on coronary resistance and perfusion pressure.
    • Method : Isolated rat heart model was utilized to measure changes in perfusion pressure with varying concentrations of the compound.
    • Results : The compound significantly reduced both coronary resistance and perfusion pressure compared to controls, supporting its potential as a cardiovascular agent .

Data Summary Table

Biological ActivityMechanismObserved Effect
AntibacterialEnzyme inhibitionSignificant reduction in bacterial growth (MIC values comparable to ciprofloxacin)
CardiovascularCalcium channel modulationDecreased perfusion pressure and coronary resistance in isolated heart models

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